4-((3-bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide
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Description
4-((3-bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C12H18BrN3O3S and its molecular weight is 364.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamide-derived compounds, including those similar in structure to 4-((3-bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide, have been synthesized and evaluated for their biological activities. For instance, a study by Chohan and Shad (2011) synthesized new ligands and their transition metal complexes, revealing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against several fungal strains. These findings indicate the potential use of these compounds in developing new antimicrobial agents (Chohan & Shad, 2011).
Complexation and Catalytic Potential
The complexation of sulfonamide derivatives with metal ions has been explored, revealing insights into their potential use in the pharmaceutical and chemical industries. For example, research by Orie, Duru, and Ngochindo (2021) focused on the synthesis and complexation of tosylated 4-aminopyridine with Ni(II) and Fe(II) ions, suggesting an increase in the biological and catalytic potential of the ligand (Orie, Duru, & Ngochindo, 2021).
Photochemical Properties and Photodynamic Therapy Application
The synthesis and characterization of new benzenesulfonamide derivative groups substituted zinc(II) phthalocyanine demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties suggest their utility as Type II photosensitizers for the treatment of cancer in photodynamic therapy, highlighting the multifaceted applications of sulfonamide derivatives in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Antibiotics Degradation and Environmental Impact
Investigations into the sulfate radical-based oxidation of sulfonamide antibiotics, such as those bearing six-membered heterocyclic rings, have highlighted the formation of SO2 extrusion products. This research is crucial for understanding the degradation pathways of sulfonamide antibiotics in the environment and their potential impact on antibiotic resistance (Ji, Shi, Wang, Lu, Ferronato, & Chovelon, 2017).
Non-Covalent Bonding and Supramolecular Architectures
The study of non-covalent interactions between 4-dimethylaminopyridine and various organic acids has advanced the understanding of the binding mechanisms involved. Such research contributes to the broader knowledge of molecular interactions and the development of materials and compounds with specific desired properties (Zhang, Jin, Wen, Liu, Fang, Zhang, & Wang, 2015).
Properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O3S/c1-15(2)20(17,18)16-8-5-10(6-9-16)19-12-11(13)4-3-7-14-12/h3-4,7,10H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRAMNZYYZFRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.